![molecular formula C22H16 B1219146 7,10-Dimethylbenzo[a]pyrene CAS No. 63104-33-6](/img/structure/B1219146.png)
7,10-Dimethylbenzo[a]pyrene
Overview
Description
7,10-Dimethylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C22H16. It is a derivative of benzo[a]pyrene, characterized by the presence of two methyl groups at the 7th and 10th positions of the benzo[a]pyrene structure. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenzo[a]pyrene typically involves the alkylation of benzo[a]pyrene. One common method includes the Friedel-Crafts alkylation reaction, where benzo[a]pyrene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and advanced purification techniques, can be applied to produce this compound in significant quantities for research and specialized industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dimethylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its hydrogenated forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of this compound-quinone.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Toxicological Studies
7,10-Dimethylbenzo[a]pyrene has been extensively studied for its toxicological implications, particularly in relation to cancer initiation and promotion.
- Tumor Initiation Activity : Research indicates that this compound exhibits lower tumor-initiating activity compared to its parent compound, benzo[a]pyrene. In studies involving mouse skin, this compound did not induce tumors at tested doses, suggesting a reduced carcinogenic potential compared to other methylated derivatives of benzo[a]pyrene .
- Mechanism of Action : The mechanism of action for this compound appears to involve metabolic activation similar to that of benzo[a]pyrene, likely through the formation of diol-epoxides. This pathway is critical for understanding how PAHs interact with biological systems and their potential to cause cellular damage .
Cancer Research Applications
In cancer research, this compound serves as a model compound for studying the effects of PAHs on cellular processes:
- Immunotoxicity : Studies have shown that exposure to PAHs like benzo[a]pyrene and its derivatives can impair immune responses. For instance, this compound was found to affect B-lymphocyte populations in mice, indicating that PAHs can disrupt both cell-mediated and humoral immunity .
- Cellular Pathways : Research has demonstrated that this compound can influence pathways involved in apoptosis and ferroptosis. In specific cell lines, exposure led to altered expression of proteins associated with oxidative stress and cell death pathways, which are crucial for understanding the carcinogenic potential of PAHs .
Environmental Studies
The environmental impact of this compound is significant due to its presence as a pollutant:
- Bioaccumulation : As a persistent organic pollutant, this compound can accumulate in the environment and biological systems. Its study is essential for assessing ecological risks and developing strategies for remediation .
- Developmental Toxicity : Investigations into the developmental effects of PAHs have indicated that compounds like this compound can lead to teratogenic effects in aquatic organisms. For example, studies on zebrafish embryos have shown that exposure can result in cardiovascular abnormalities .
Summary Table of Applications
Case Studies
- Tumorigenicity Assessment : A study assessing the tumor-initiating activity of various PAHs found that while benzo[a]pyrene induced tumors effectively at certain doses, this compound did not show significant tumor formation in treated mice. This highlights its lower risk profile compared to other PAHs .
- Immunotoxic Effects : Another case study demonstrated that treatment with 7,12-dimethylbenz[a]anthracene (a related compound) resulted in a significant decrease in specific B-cell populations in mice. This suggests a potential immunosuppressive effect linked with PAH exposure .
- Environmental Impact on Aquatic Life : Research using zebrafish embryos revealed that exposure to PAHs led to developmental defects and cardiovascular issues. This underscores the importance of monitoring such compounds in environmental assessments .
Mechanism of Action
The mechanism of action of 7,10-Dimethylbenzo[a]pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutagenesis and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can bind to DNA, causing mutations. This process is a key pathway in the compound’s carcinogenic effects .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
7-Methylbenzo[a]pyrene: A monomethylated derivative with similar chemical properties.
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but lacking the methyl groups.
Uniqueness: 7,10-Dimethylbenzo[a]pyrene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This compound’s distinct structure allows for targeted studies on the effects of methyl substitution on the properties of polycyclic aromatic hydrocarbons .
Biological Activity
7,10-Dimethylbenzo[a]pyrene (7,10-DMBP) is a methylated derivative of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. Understanding the biological activity of 7,10-DMBP is crucial due to its potential implications in cancer research and environmental health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 7,10-DMBP, including its carcinogenicity, metabolic pathways, and effects on cellular systems.
Carcinogenicity and Tumor Initiation
Research has demonstrated that 7,10-DMBP exhibits significantly lower tumor-initiating activity compared to BaP. In a study involving mouse skin models, BaP induced tumors in 40% of animals at a dose of 100 micrograms, whereas no tumors were observed in groups treated with 7,10-DMBP at similar or higher doses . This suggests that while 7,10-DMBP shares structural similarities with BaP, its biological activity diverges significantly.
Comparative Tumor Initiating Activity
Compound | Dose (µg) | Tumor Incidence (%) |
---|---|---|
Benzo[a]pyrene | 100 | 40 |
Benzo[a]pyrene | 50 | 25 |
7,10-DimethylBaP | 100 | 0 |
10-MethylBaP | 100 | 20 |
The metabolic activation of PAHs is critical for their carcinogenic effects. Both BaP and its derivatives undergo metabolic conversion to form reactive intermediates that can bind to DNA and induce mutations. The mechanism likely involves the formation of diol-epoxide metabolites . For instance, studies indicate that while BaP leads to significant enzymatic activation in the liver and skin tissues (increased levels of cytochrome P450 enzymes), the same level of activation was not observed with 7,10-DMBP .
Case Studies
Several case studies highlight the implications of PAH exposure in environmental settings. For example:
- Environmental Exposure : A study examined the correlation between dietary PAH intake and DNA adduct levels in smokers and non-smokers. It was found that exposure to PAHs like BaP was linked to increased adduct formation in tissues .
- Developmental Toxicity : Research on zebrafish embryos indicated that exposure to PAHs resulted in cardiovascular toxicity and developmental abnormalities. While direct studies on 7,10-DMBP were not highlighted, the findings underscore the potential risks associated with methylated PAHs .
Properties
IUPAC Name |
7,10-dimethylbenzo[a]pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-13-6-7-14(2)20-18-11-10-16-5-3-4-15-8-9-17(12-19(13)20)22(18)21(15)16/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGPUORAJUZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=C(C=C1)C)C=CC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212444 | |
Record name | 7,10-Dimethylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63104-33-6 | |
Record name | 7,10-Dimethylbenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63104-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,10-Dimethylbenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063104336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,10-Dimethylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-L30 7,10-DIMETHYLBENZO(A)PYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 7,10-Dimethylbenzo[a]pyrene in the provided articles?
A: The provided research articles primarily focus on the synthesis of this compound [, , ]. One study investigates the comparative tumor-initiating activity of this compound alongside benzo[a]pyrene and 10-methylbenzo[a]pyrene []. This suggests an interest in understanding its potential carcinogenic properties in relation to similar polycyclic aromatic hydrocarbons.
Q2: Are there any details about the synthetic routes for producing this compound?
A: While the titles of two articles mention a "new synthesis" of this compound [, ], the provided abstracts lack specific details about the synthetic procedures. To gain further insights into the reaction steps, reagents used, and yields, it would be necessary to access the full text of these publications.
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